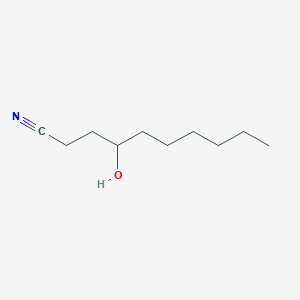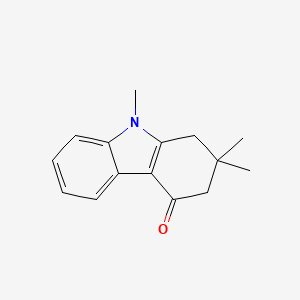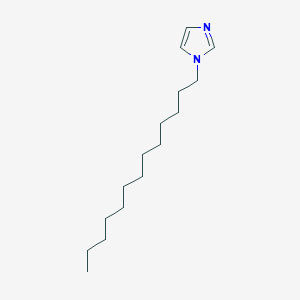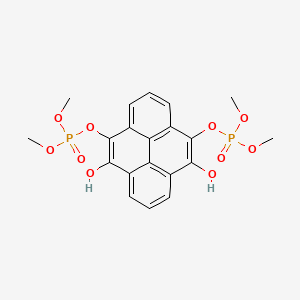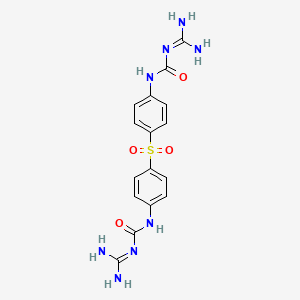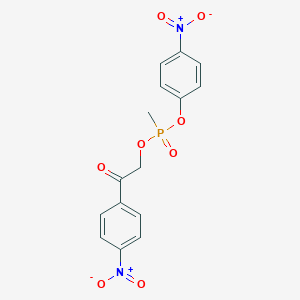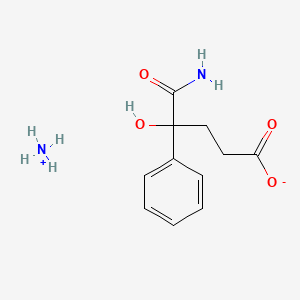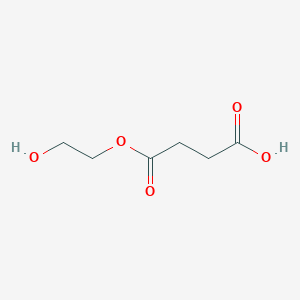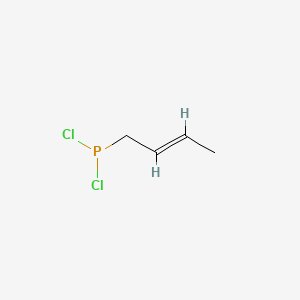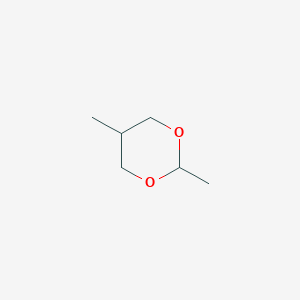![molecular formula C6F12S4 B14706917 Tetrakis[(trifluoromethyl)sulfanyl]ethene CAS No. 13003-40-2](/img/structure/B14706917.png)
Tetrakis[(trifluoromethyl)sulfanyl]ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[(trifluoromethyl)sulfanyl]ethene: is a chemical compound with the molecular formula C6F12S4 It is characterized by the presence of four trifluoromethylsulfanyl groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis[(trifluoromethyl)sulfanyl]ethene involves the reaction of ethene with trifluoromethylsulfanyl groups under specific conditions. One common method includes the use of radical trifluoromethylation, where trifluoromethyl radicals are generated and added to the ethene backbone . This process typically requires the presence of a radical initiator and specific reaction conditions to ensure the successful addition of the trifluoromethylsulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis[(trifluoromethyl)sulfanyl]ethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: Tetrakis[(trifluoromethyl)sulfanyl]ethene is used as a building block in organic synthesis.
Biology and Medicine: In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or pharmaceutical agents. The trifluoromethylsulfanyl group can improve the bioavailability and metabolic stability of drug candidates .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties can enhance the performance and durability of these materials .
Mécanisme D'action
The mechanism by which Tetrakis[(trifluoromethyl)sulfanyl]ethene exerts its effects involves the interaction of its trifluoromethylsulfanyl groups with molecular targets. These interactions can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Tetra(thienyl)ethene: Known for its photochromic properties and used in materials science.
Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness: Tetrakis[(trifluoromethyl)sulfanyl]ethene is unique due to the presence of four trifluoromethylsulfanyl groups, which impart distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Numéro CAS |
13003-40-2 |
|---|---|
Formule moléculaire |
C6F12S4 |
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(trifluoromethylsulfanyl)ethene |
InChI |
InChI=1S/C6F12S4/c7-3(8,9)19-1(20-4(10,11)12)2(21-5(13,14)15)22-6(16,17)18 |
Clé InChI |
XPWHDJLYQXGXEO-UHFFFAOYSA-N |
SMILES canonique |
C(=C(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



